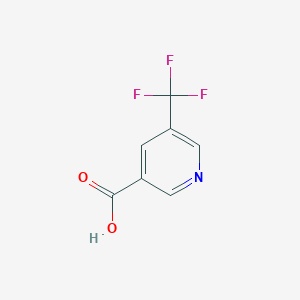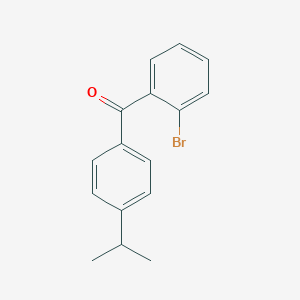![molecular formula C9H12ClFN2O4 B145145 3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione CAS No. 139593-10-5](/img/structure/B145145.png)
3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidine ring substituted with a fluoro group and a 3-((2-(2-chloroethoxy)ethoxy)methyl) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the 3-((2-(2-chloroethoxy)ethoxy)methyl) Moiety: This step involves the nucleophilic substitution reaction of the pyrimidine derivative with 2-(2-chloroethoxy)ethanol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethoxy moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidinedione.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidinedione derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-: Lacks the 3-((2-(2-chloroethoxy)ethoxy)methyl) moiety.
2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-: Lacks the fluoro group.
Uniqueness
3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione is unique due to the presence of both the fluoro group and the 3-((2-(2-chloroethoxy)ethoxy)methyl) moiety. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
139593-10-5 |
|---|---|
Fórmula molecular |
C9H12ClFN2O4 |
Peso molecular |
266.65 g/mol |
Nombre IUPAC |
3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12ClFN2O4/c10-1-2-16-3-4-17-6-13-8(14)7(11)5-12-9(13)15/h5H,1-4,6H2,(H,12,15) |
Clave InChI |
HVCHQELPHFNPLP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCOCCCl)F |
SMILES canónico |
C1=C(C(=O)N(C(=O)N1)COCCOCCCl)F |
Sinónimos |
1-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluorouracil CEEM-5-FU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)







phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)



